molecular formula C26H23Br2P B087694 [4-(Bromomethyl)benzyl]triphenylphosphonium bromide CAS No. 14366-74-6

[4-(Bromomethyl)benzyl]triphenylphosphonium bromide

Cat. No. B087694
CAS RN: 14366-74-6
M. Wt: 526.2 g/mol
InChI Key: KUXBEOGHKWNPTG-UHFFFAOYSA-M
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Description

[4-(Bromomethyl)benzyl]triphenylphosphonium bromide is a compound that has been synthesized through the reaction of triphenylphosphine with benzyl bromide. Its structure and chemical properties make it a subject of interest in various chemical research areas.

Synthesis Analysis

The synthesis of this compound involves the reaction of triphenylphosphine with benzyl bromide, resulting in colorless to light-brown crystals depending on the reaction conditions and subsequent treatments with elemental bromine. This process has been detailed in studies, showing the step-by-step methodology for obtaining this compound and its derivatives (Hübner et al., 1997).

Molecular Structure Analysis

Molecular structure analysis via crystallography has shown that this compound can crystallize in triclinic or monoclinic space groups, with slightly irregular tetrahedral geometry around the phosphorus atom. The structural intricacies, including bond lengths and angles, have been characterized in detail, providing insights into its chemical reactivity and interactions (Hübner et al., 1997).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including those that form bipolar compounds under the action of aqueous alkali. Such reactions often result in the formation of species with a negatively charged nitrogen atom and a positively charged phosphonium atom, indicative of its versatile reactivity and potential utility in synthetic chemistry (Khachikyan, 2009).

Physical Properties Analysis

Physical properties, including solubility, melting points, and crystal structures, have been explored in various studies. For instance, the compound's crystal structure and physicochemical properties significantly influence its solubility and stability, which are crucial for its applications in chemical syntheses and reactions.

Chemical Properties Analysis

The compound's chemical properties, such as reactivity towards different classes of organic substrates, including alkenes, carbonyl compounds, and arenes, have been investigated. It has been used as a brominating agent under mild conditions, offering excellent yields of the brominated products. This highlights its utility in organic synthesis, particularly in the introduction of bromine atoms into organic molecules in a controlled and efficient manner (Hassanein et al., 1989).

Scientific Research Applications

Synthesis and Chemical Applications

Research has highlighted the importance of phosphonic acids and their derivatives in various fields due to their structural analogy with the phosphate moiety, which is pivotal in bioactive properties, bone targeting, and the design of supramolecular materials. Phosphonic acids are employed for their coordination or supramolecular properties, covering a broad panel of research fields such as chemistry, biology, and physics. The synthesis methods range from the dealkylation of dialkyl phosphonates to direct methods utilizing phosphorous acid, highlighting the chemical versatility and applicability of these compounds in numerous research projects (Sevrain, Berchel, Couthon, & Jaffrès, 2017).

Environmental Impact of Brominated Compounds

A comprehensive review of the environmental presence of novel brominated flame retardants (NBFRs) indicates a significant concern regarding their occurrence in indoor air, dust, consumer goods, and food. This concern is due to the potential risks these compounds pose, underscoring the need for further research on their environmental fate and toxicity. The study emphasizes the necessity for optimized analytical methods to include all NBFRs, further research on indoor environments, emission sources, and potential leaching to understand better and mitigate the risks associated with these compounds (Zuiderveen, Slootweg, & de Boer, 2020).

Toxicology and Health Implications

Research on the toxicology of polybrominated diphenyl ethers (PBDEs) and their replacements, focusing on human exposure and health implications, reveals that PBDEs, due to their extensive use as brominated flame retardants (BFRs), pose a significant threat to human health and ecosystems. The review aims to provide a comprehensive understanding of the exposure pathways, levels, trends, and associated health risks of PBDEs in the human body on a global scale. It discusses the dominance of dietary intake and dust ingestion as primary human exposure pathways, noting the general decline in PBDE levels in human samples worldwide as a result of phasing out. The study highlights the need for ongoing surveillance and additional research to address the health impacts of these compounds (Wu, He, Han, Song, Li, Zhang, Jing, & Wu, 2020).

Future Directions

For more detailed information, refer to the Certificate of Analysis provided by the manufacturer . Additionally, scientific literature may offer additional insights into its properties and applications.

properties

IUPAC Name

[4-(bromomethyl)phenyl]methyl-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23BrP.BrH/c27-20-22-16-18-23(19-17-22)21-28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;/h1-19H,20-21H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXBEOGHKWNPTG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)CBr)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23Br2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40931980
Record name {[4-(Bromomethyl)phenyl]methyl}(triphenyl)phosphanium bromide
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Molecular Weight

526.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14366-74-6
Record name Phosphonium, (p-bromomethylbenzyl)triphenyl-, bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014366746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonium, bromide
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name {[4-(Bromomethyl)phenyl]methyl}(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40931980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(BROMOMETHYL)BENZYLTRIPHENYLPHOSPHONIUM BROMIDE
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Q & A

Q1: What is the significance of the crystal structure information for [4-(Bromomethyl)benzyl]triphenylphosphonium bromide acetonitrile monosolvate?

A1: Understanding the crystal structure of a compound provides valuable insights into its potential reactivity and interactions. The research reveals that this compound acetonitrile monosolvate crystallizes with acetonitrile as a solvent molecule. [] The dihedral angles between the different phenyl rings within the molecule suggest a non-planar structure, which can influence its interactions with other molecules. Furthermore, the presence of C–H⋯Br hydrogen bonds forming dimeric aggregates and C–H⋯N hydrogen bonds with acetonitrile molecules indicate potential sites for intermolecular interactions. This information can be crucial for understanding the compound's behavior in different chemical environments and for designing further studies on its reactivity and applications.

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